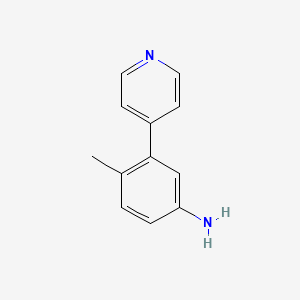

4-Methyl-3-(pyridin-4-YL)aniline

Description

Significance of Pyridyl-Aniline Scaffolds in Modern Chemical Synthesis

Pyridyl-aniline scaffolds, the structural class to which 4-Methyl-3-(pyridin-4-YL)aniline belongs, are of considerable importance in modern chemical synthesis. These frameworks, which link a pyridine (B92270) ring to an aniline (B41778) moiety, provide a versatile platform for creating a diverse array of organic molecules. The pyridine component, a six-membered aromatic heterocycle containing a nitrogen atom, can act as a ligand for metal catalysts and can be readily functionalized. nih.gov The aniline portion, a benzene (B151609) ring with an amino group, offers a site for various chemical transformations, including amide bond formation and C-N coupling reactions.

The combination of these two functionalities within a single molecule allows for the construction of complex architectures with tailored electronic and steric properties. For instance, pyridyl-aniline derivatives have been utilized as directing groups in C-H bond amination reactions, a process that enables the direct formation of carbon-nitrogen bonds, which is a fundamental transformation in organic synthesis. rsc.org This capability streamlines synthetic routes to valuable compounds by avoiding the need for pre-functionalized starting materials.

Furthermore, the inherent properties of the pyridyl-aniline scaffold, such as its potential for hydrogen bonding and its defined spatial arrangement, make it a valuable component in the design of supramolecular assemblies and functional materials. The ability to fine-tune the electronic nature of both the pyridine and aniline rings through substitution allows for precise control over the properties of the final products. nih.gov

Overview of Heterocyclic Amines in Advanced Research Contexts

Heterocyclic amines are a broad class of organic compounds that contain at least one heterocyclic ring with nitrogen atoms and an amine group. wikipedia.org This structural motif is ubiquitous in nature and is found in a vast number of biologically active molecules, including vitamins, alkaloids, and nucleic acids. wikipedia.orgpressbooks.pub In the context of advanced research, heterocyclic amines are explored for their diverse chemical reactivity and their potential applications across various scientific disciplines.

The presence of nitrogen atoms within the heterocyclic ring imparts unique chemical properties. For example, the nitrogen in a pyridine ring is basic and can be protonated or coordinated to metal ions, influencing the molecule's reactivity and physical properties. nih.gov In contrast, the nitrogen in a pyrrole (B145914) ring is typically non-basic as its lone pair of electrons is involved in the aromatic system. libretexts.org This diversity in electronic character allows for the design of heterocyclic amines with specific functionalities.

In medicinal chemistry, heterocyclic amines are a cornerstone of drug discovery, with many approved drugs containing these scaffolds. nih.gov Their ability to interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects makes them ideal candidates for the development of new therapeutic agents. nih.gov Beyond pharmaceuticals, heterocyclic amines are investigated in materials science for the development of organic light-emitting diodes (OLEDs), sensors, and catalysts, owing to their unique photophysical and electronic properties. nih.gov The study of compounds like this compound contributes to the broader understanding of this important class of molecules and their potential for future applications.

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

4-methyl-3-pyridin-4-ylaniline |

InChI |

InChI=1S/C12H12N2/c1-9-2-3-11(13)8-12(9)10-4-6-14-7-5-10/h2-8H,13H2,1H3 |

InChI Key |

OSGQHCNGOBVPLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Transformations of 4 Methyl 3 Pyridin 4 Yl Aniline

Direct Synthesis Strategies for 4-Methyl-3-(pyridin-4-YL)aniline and Related Structural Motifs

The creation of the biaryl amine structure of this compound and its analogs relies heavily on the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. Modern catalytic systems have provided a diverse toolkit for chemists to achieve these connections with increasing efficiency and precision.

Carbon-Nitrogen (C-N) Bond Formation Reactions

The linkage between an aniline (B41778) derivative and a pyridine (B92270) ring is a critical step in the synthesis of the target compound. Several named reactions are instrumental in forging this C-N bond.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation. organic-chemistry.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a bulky electron-rich phosphine (B1218219) ligand. organic-chemistry.orgorganic-synthesis.com For the synthesis of molecules structurally related to this compound, this method offers a direct route. The general conditions often involve a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)2), a phosphine ligand such as BINAP, and a base, for instance, cesium carbonate (Cs2CO3), in a suitable solvent like toluene. organic-synthesis.com The reaction is known for its functional group tolerance and has been successfully applied to the synthesis of complex molecules, including those containing heterocyclic amines. acs.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Component | Role | Example |

| Aryl Halide/Triflate | Electrophile | Bromo-aromatic ring |

| Amine | Nucleophile | Aniline |

| Palladium Source | Catalyst | Pd(OAc)2 |

| Ligand | Catalyst Modifier | BINAP, DPPF, XANTPHOS |

| Base | Activator | Cs2CO3, t-BuOLi, t-BuONa |

| Solvent | Reaction Medium | Toluene |

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, presents a copper-catalyzed alternative for the formation of aryl-heteroatom bonds. wikipedia.orgorganic-chemistry.org This reaction couples an aryl boronic acid with an amine or alcohol to form the corresponding secondary aryl amine or aryl ether. wikipedia.org A key advantage of the Chan-Lam coupling is that it can often be carried out at room temperature and open to the air, making it a more operationally simple method compared to the palladium-catalyzed approaches. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by copper(II) acetate in the presence of a base and sometimes a ligand like pyridine. wikipedia.orgrsc.org This methodology is applicable to a wide range of substrates, including anilines and various N-H containing compounds. organic-chemistry.org

Table 2: Key Features of Chan-Lam Coupling

| Feature | Description |

| Catalyst | Copper complexes (e.g., Cu(OAc)2) |

| Reactants | Aryl boronic acids and amines/alcohols |

| Conditions | Often room temperature, open to air |

| Substrate Scope | Includes anilines, amides, carbamates |

Beyond the specific named reactions, palladium catalysis remains a broad and versatile tool for C-N bond formation. Various palladium catalysts and ligand systems can be tailored to specific substrates to achieve the desired coupling. researchgate.net The choice of ligand is critical in tuning the reactivity and stability of the palladium catalyst, influencing the efficiency of the cross-coupling process. These reactions are fundamental in synthesizing a diverse array of nitrogen-containing compounds. researchgate.net

Copper-mediated C-N bond formation extends beyond the Chan-Lam coupling and represents a significant area of research. These methods are often seen as a more economical and environmentally friendly alternative to palladium-catalyzed reactions. Copper catalysis can be used for various amination reactions, including the coupling of aryl halides with amines. researchgate.net Recent advancements have focused on developing novel copper catalysts and reaction conditions to improve yields and expand the substrate scope. rsc.orgresearchgate.net

Formation via Aniline Precursors and Derivatives

An alternative synthetic strategy involves the modification of a pre-existing aniline derivative. For instance, a substituted aniline can be coupled with a suitable pyridine derivative. One documented approach involves the synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline from 4-(trifluoromethyl)aniline. mdpi.com This demonstrates the possibility of constructing complex aniline derivatives that could potentially be further modified to yield the target compound. Another example is the preparation of 4-(piperidin-3-yl)aniline (B168726) from 3-(4-nitrophenyl)pyridine, which involves the reduction of a nitro group to an aniline. google.compatsnap.com This highlights the use of reduction methods to generate the aniline functionality at a late stage of the synthesis.

Advanced Synthetic Transformations Involving the this compound Scaffold

Once the this compound core is synthesized, it can undergo further transformations to generate a diverse range of derivatives with potential biological activities.

The primary amino group of the aniline moiety is a key functional handle for derivatization.

The formation of an amide bond is a fundamental transformation in organic and medicinal chemistry. researchgate.net The amino group of this compound can react with carboxylic acids or their activated derivatives to form amides. This reaction is a cornerstone in the synthesis of many drugs. researchgate.net For instance, the synthesis of Nilotinib and Imatinib involves the formation of an amide bond between an advanced intermediate, which is a derivative of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, and another amine-containing fragment. google.com

| Reactant 1 | Reactant 2 | Product | Significance | Reference |

| 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | Amine | Amide | Synthesis of Nilotinib and Imatinib | google.com |

The aniline moiety can act as a nucleophile in substitution reactions. While the nucleophilicity of the aniline nitrogen is reduced due to resonance with the aromatic ring, it can still participate in nucleophilic substitution reactions, particularly with activated electrophiles. ucalgary.ca Nucleophilic aromatic substitution (SNAr) is a key reaction type for electron-deficient aromatic and heteroaromatic systems. youtube.comresearchgate.net The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, especially at the ortho and para positions relative to the nitrogen atom. youtube.com The reactivity can be further enhanced by forming pyridinium (B92312) salts. youtube.com Reactions of 3-halo-4-aminopyridines with acyl chlorides can lead to rearrangement products through an intramolecular nucleophilic aromatic substitution. nih.gov

| Substrate | Nucleophile/Reagent | Reaction Type | Product | Reference |

| 3-Halo-4-aminopyridine | Acyl chloride | Intramolecular SNAr | Pyridin-4-yl α-substituted acetamide | nih.gov |

| Pyridine | Nucleophile | SNAr | Substituted pyridine | youtube.com |

Derivatization Strategies of the Aniline Moiety

Propargylation and Click Chemistry Applications

The primary amine of this compound is a key functional handle for derivatization. One such important transformation is N-propargylation, which introduces a terminal alkyne group into the molecule. This is typically achieved by reacting the aniline with propargyl bromide in the presence of a non-nucleophilic base.

The introduction of this propargyl group transforms the molecule into a valuable building block for "click chemistry," a set of reactions known for their high efficiency, reliability, and biocompatibility. tcichemicals.com Specifically, the terminal alkyne is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. nih.gov This reaction joins the propargylated aniline with a molecule containing an azide (B81097) group to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. tcichemicals.com The triazole ring acts as a rigid, inert linker, connecting the this compound scaffold to other molecular fragments, which can include bioactive compounds, imaging agents, or polymer backbones. nih.gov This methodology provides a powerful tool for creating diverse molecular libraries and for applications in medicinal chemistry and materials science. tcichemicals.comnih.gov

Table 1: Propargylation and CuAAC Click Reaction

| Reaction Stage | Reactant 1 | Reactant 2 | Reagents/Catalyst | Product |

|---|---|---|---|---|

| Propargylation | This compound | Propargyl bromide | Base (e.g., K₂CO₃, Et₃N) | N-propargyl-4-methyl-3-(pyridin-4-yl)aniline |

| Click Reaction | N-propargyl-4-methyl-3-(pyridin-4-yl)aniline | Organic Azide (R-N₃) | CuSO₄, Sodium Ascorbate | 1,4-Disubstituted 1,2,3-triazole derivative |

Modifications of the Pyridine Ring

The pyridine moiety of the molecule offers a distinct site for chemical modification, separate from the aniline ring. Key transformations include the reduction of the aromatic system to alter its geometry and electronic properties.

The pyridine ring can be fully reduced to its corresponding piperidine (B6355638) structure through catalytic hydrogenation. This transformation drastically changes the molecule's properties, converting the flat, aromatic pyridine ring into a flexible, saturated piperidine ring. The reaction is typically performed under high pressure of hydrogen gas using heterogeneous catalysts. byu.edu Common catalysts for this transformation include platinum oxide (PtO₂), rhodium on carbon (Rh/C), and ruthenium-based catalysts. byu.educlockss.org The choice of catalyst and reaction conditions (e.g., solvent, temperature, acidity) can influence the reaction's efficiency and selectivity. byu.edu

Alternative reduction methods have also been developed. For instance, pyridine derivatives can be reduced to piperidines using samarium diiodide (SmI₂) in the presence of water, a reaction that proceeds rapidly at room temperature. clockss.org Another approach involves the reduction of an activated pyridinium salt, such as an N-allyl pyridinium salt, using reducing agents like sodium borohydride. google.com

Table 2: Methods for Reduction of the Pyridine Moiety

| Method | Reagents | Catalyst | Conditions | Product |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas | PtO₂, Rh/C, or RuO₂ | High pressure, elevated temperature | 3-(Piperidin-4-yl)-4-methylaniline |

| Samarium Diiodide Reduction | SmI₂ | None | Room temperature, THF/H₂O | 3-(Piperidin-4-yl)-4-methylaniline |

| Borohydride Reduction | NaBH₄ | None (requires pre-activation of pyridine) | Varies | 3-(Piperidin-4-yl)-4-methylaniline |

Nucleophilic dearomatization is a powerful strategy to convert flat aromatic pyridines into three-dimensional dihydropyridine (B1217469) or piperidine structures. mdpi.com Modern methods have emerged that avoid the need for stoichiometric pre-activation of the pyridine nitrogen (e.g., with chloroformates). mit.edudicp.ac.cn Groundbreaking work has shown that a chiral copper hydride (CuH) complex can catalyze the direct C-C bond-forming dearomatization of pyridines under mild conditions. mit.edudicp.ac.cn

In this process, the catalyst activates the pyridine ring through coordination, facilitating a regioselective nucleophilic attack, typically at the C4-position. mit.edunih.gov The nucleophile is often generated in situ, for example, from the reaction of the CuH catalyst with a styrene (B11656) derivative. nih.gov The resulting N-silyl-1,4-dihydropyridine intermediates are versatile and can be isolated or directly converted to the corresponding piperidine through reduction or rearomatized to form a C4-functionalized pyridine. mdpi.comnih.gov This enantioselective catalytic approach provides efficient access to valuable and complex chiral piperidine scaffolds from simple pyridine precursors. mit.edudicp.ac.cn

Orthogonal Functionalization and Scaffold Development

The distinct reactivity of the aniline and pyridine rings allows for orthogonal functionalization, where one part of the molecule can be modified without affecting the other. This property is exploited in the development of complex molecular scaffolds and the construction of fused heterocyclic systems.

The core structure of this compound is a valuable building block for creating more complex heterocyclic systems. While it is not a direct precursor for the construction of a fused pyrido[3,4-d]pyrimidine (B3350098) system—a reaction that typically requires a 3,4-disubstituted pyridine precursor—its nucleophilic aniline group can be used to append this scaffold to a pre-existing heterocyclic core. mdpi.comnih.gov

For instance, this compound can act as a nucleophile in a substitution reaction with a halogenated pyrido[3,4-d]pyrimidine. This reaction, often a Buchwald-Hartwig or Ullmann-type coupling, forms a C-N bond between the aniline nitrogen and the heterocyclic ring. This strategy leverages the aniline as a module to functionalize and build upon the pyrido[3,4-d]pyrimidine scaffold, a core often found in biologically active molecules, particularly kinase inhibitors. nih.gov

The this compound framework serves as a key intermediate in the synthesis of complex and medicinally relevant molecules. nih.govresearchgate.net Its rigid structure and defined spatial arrangement of functional groups make it an important component in designing molecules that target specific biological sites, such as the active sites of enzymes. researchgate.net

For example, related structures are used in the synthesis of potent antitumor agents. nih.govresearchgate.net The synthesis often involves an initial protection of the aniline, followed by the construction of a larger molecular assembly, and a final deprotection step to reveal the free amine. researchgate.net The title compound can be incorporated into larger structures through reactions at the aniline nitrogen, electrophilic or nucleophilic substitution on the pyridine ring, or metal-catalyzed cross-coupling reactions at various positions on either aromatic ring. This versatility allows for its use as a foundational scaffold in the development of a wide range of complex molecular architectures for medicinal chemistry and materials science. nih.govtcichemicals.com

Mechanistic Investigations and Reaction Kinetics of 4 Methyl 3 Pyridin 4 Yl Aniline Derivatives

Catalytic Reaction Mechanisms and the Role of Metal Complexes

Ruthenium-Catalyzed Arylation Mechanisms

Ruthenium-catalyzed C-H arylation has emerged as a powerful tool for the synthesis of complex biaryl compounds, offering an atom-economical alternative to traditional cross-coupling methods. acs.org The pyridine (B92270) ring within the 4-Methyl-3-(pyridin-4-yl)aniline scaffold can act as a directing group, facilitating the selective arylation of C-H bonds. While specific studies on this compound are not extensively detailed in the reviewed literature, the mechanism can be inferred from studies on similar aniline (B41778) and pyridine-containing substrates. nih.govnih.gov

The catalytic cycle for ruthenium-catalyzed C-H arylation typically involves several key steps. Initially, a coordinatively unsaturated ruthenium species is generated from a precatalyst. This active species then coordinates to the directing group of the substrate, in this case, the nitrogen atom of the pyridine ring. This is followed by a C-H activation step, often considered the rate-determining step, to form a ruthenacycle intermediate. Subsequent oxidative addition of an aryl halide to the ruthenium center, followed by reductive elimination, yields the arylated product and regenerates the active ruthenium catalyst. acs.org

The efficiency and selectivity of the arylation are influenced by various factors, including the nature of the ruthenium catalyst, the directing group, the arylating agent, and the reaction conditions. For instance, the use of carboxylate cocatalysts has been shown to facilitate the C-H bond activation step. acs.org

Table 1: Key Mechanistic Steps in Ruthenium-Catalyzed C-H Arylation

| Step | Description | Key Intermediates |

| Catalyst Activation | Formation of the active catalytic species from a ruthenium precatalyst. | Coordinatively unsaturated Ru complex |

| Coordination | The substrate coordinates to the ruthenium center via the directing group. | Substrate-catalyst complex |

| C-H Activation | Cleavage of a C-H bond to form a metallacycle. This is often the rate-limiting step. | Ruthenacycle |

| Oxidative Addition | The arylating agent (e.g., aryl halide) adds to the ruthenium center. | Ru(IV) or Ru(II) species |

| Reductive Elimination | Formation of the new C-C bond and release of the arylated product. | Arylated product |

| Catalyst Regeneration | The active ruthenium catalyst is regenerated to re-enter the catalytic cycle. | Active Ru catalyst |

This table provides a generalized mechanistic pathway based on related ruthenium-catalyzed C-H arylation reactions.

Iron-Catalyzed Dehydrogenation Processes

Iron-catalyzed dehydrogenation of N-heterocycles represents a cost-effective and environmentally benign method for the synthesis of unsaturated aromatic compounds and has implications for hydrogen storage technologies. acs.orgrsc.org The process applied to derivatives of this compound would likely involve the removal of hydrogen atoms from a saturated or partially saturated analogue to introduce aromaticity.

Mechanistic studies on iron-catalyzed dehydrogenation of amines suggest a stepwise process involving hydride and proton transfer. acs.org A well-defined iron complex, often supported by a pincer ligand, can act as the catalyst. acs.org The reaction is proposed to initiate with the coordination of the amine substrate to the iron center. This is followed by a rate-determining hydride transfer from the carbon adjacent to the nitrogen to the iron, forming an iron-hydride species and an iminium intermediate. Subsequently, a proton is transferred from the nitrogen to a ligand on the iron complex or to a base present in the reaction mixture, leading to the formation of the dehydrogenated product and regeneration of the iron catalyst. acs.org

Computational studies on the acceptorless dehydrogenation of N-heterocycles have also pointed towards a bifunctional catalytic mechanism where both the metal and a ligand participate in the proton and hydride transfer steps. nih.gov The nature of the ligand framework and the electronic properties of the iron center are critical in determining the catalytic activity.

Table 2: Proposed Kinetic Parameters for Iron-Catalyzed Dehydrogenation

| Parameter | Description | Significance |

| Rate Law | Rate = k[Substrate]^a[Catalyst]^b | Describes the dependence of the reaction rate on the concentration of reactants. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | A lower Ea indicates a faster reaction rate. |

| Kinetic Isotope Effect (KIE) | The change in reaction rate upon isotopic substitution. | Provides insight into the rate-determining step, particularly C-H bond cleavage. A significant kH/kD value suggests that C-H bond breaking is involved in the rate-determining step. acs.org |

| Turnover Number (TON) | The number of moles of substrate that a mole of catalyst can convert before becoming inactivated. | A measure of catalyst efficiency and stability. |

| Turnover Frequency (TOF) | The number of turnovers per unit time. | A measure of catalyst activity. |

This table outlines key kinetic parameters that would be investigated to elucidate the mechanism of iron-catalyzed dehydrogenation of a this compound derivative.

The development of homogeneous catalytic systems for reversible dehydrogenation-hydrogenation of nitrogen heterocycles highlights the potential for these reactions in hydrogen storage applications. acs.org The interconversion between the hydrogenated and dehydrogenated forms can be controlled by the presence or absence of hydrogen gas.

Theoretical and Computational Chemistry Approaches for 4 Methyl 3 Pyridin 4 Yl Aniline Systems

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. A typical DFT analysis would involve the following.

Electronic Structure Analysis (e.g., HOMO-LUMO, NBO)

Once the optimized geometry is obtained, its electronic structure can be analyzed. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. acs.org

Natural Bond Orbital (NBO) analysis would provide further insight into the electronic structure by describing electron density in terms of atomic and bond-centered orbitals. This analysis can quantify charge transfer between the aniline (B41778) and pyridine (B92270) rings and describe the nature of the chemical bonds within the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)

DFT can predict various spectroscopic properties. For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Comparing these theoretical predictions with experimental data, if available, is a standard method for validating the accuracy of the computational model and aiding in the structural elucidation of the compound.

Assessment of Electron Correlation Effects

Electron correlation, which accounts for the interaction between individual electrons, is a critical factor for accurate calculations. While DFT functionals are designed to approximate these effects, the choice of functional (e.g., B3LYP) can influence the results. A thorough study might compare results from several functionals to assess the sensitivity of the calculated properties to the treatment of electron correlation. researchgate.net

Quantum Mechanical (QM) Methods Beyond DFT

While DFT is a workhorse, more computationally intensive methods can provide higher accuracy, often serving as benchmarks.

Coupled Cluster (e.g., CCSD(T)) Calculations

Coupled Cluster theory, particularly the CCSD(T) method (Coupled Cluster with Singles, Doubles, and perturbative Triples), is considered the "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies. Due to its significant computational cost, it is typically used for smaller molecules or to benchmark the performance of less expensive methods like DFT for a specific chemical system. For 4-Methyl-3-(pyridin-4-YL)aniline, CCSD(T) calculations could provide a highly accurate reference for properties like the energy difference between various conformations or the molecule's reaction energies.

Computational Mechanistic Studies

The exploration of a molecule's potential energy surface (PES) is a powerful computational strategy for understanding its conformational landscape and reaction pathways. By mapping the energy of this compound as a function of its geometric parameters, researchers can identify stable conformers (energy minima), transition states connecting them, and the energy barriers for conformational changes.

A key application of PES mapping for this compound involves studying the rotation around the single bond connecting the substituted aniline and pyridine rings. This analysis reveals the energetically preferred orientations of the two rings relative to each other and the energy required for interconversion between different rotational isomers. This information is fundamental to understanding the molecule's flexibility and the relative populations of its conformers under different conditions. Such studies are typically performed using methods that provide a balanced description of electronic effects, such as Density Functional Theory (DFT) or MP2, to ensure the reliability of the computed energy landscape.

To gain a deeper understanding of the chemical reactivity of this compound, computational chemists analyze various reactivity indices and the characteristics of its molecular orbitals. These analyses help to pinpoint the most reactive sites within the molecule and to rationalize its chemical behavior.

Reactivity indices derived from conceptual DFT, such as Fukui functions, are used to predict the susceptibility of different atomic sites to electrophilic, nucleophilic, and radical attacks. For this compound, this would involve identifying which atoms on the aniline and pyridine rings are most likely to engage in chemical reactions.

Basis Set Selection and Validation in Computational Studies

The choice of a basis set is a critical decision in any quantum chemical calculation, as it directly influences the accuracy and computational cost. A basis set is a set of mathematical functions used to construct the molecular orbitals. For a molecule like this compound, which contains a mix of atoms and a delocalized π-electron system, the selection of an appropriate basis set is crucial for obtaining meaningful results.

Commonly used basis sets for organic molecules include the Pople-style basis sets, such as 6-31G(d,p), which provide a reasonable balance of accuracy and computational efficiency for geometry optimizations. For more demanding calculations, such as those aiming for high accuracy in electronic properties or intermolecular interactions, correlation-consistent basis sets like cc-pVDZ or aug-cc-pVTZ are often employed.

Validation of the chosen basis set is an essential step to ensure the reliability of the computational findings. This can be achieved by performing calculations on related, smaller molecules for which experimental data are available and comparing the computed properties. Another important aspect of validation, particularly when studying molecular complexes, is the assessment and correction of the basis set superposition error (BSSE), often using the counterpoise correction method. For studies on this compound, a careful selection and validation of the basis set are necessary to ensure that the theoretical predictions are robust and physically meaningful.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-3-(pyridin-4-yl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves coupling pyridinyl groups to substituted anilines via Ullmann or Buchwald-Hartwig amination. For example, in Reference Example 63 of EP 4 374 877 A2, a chloro-substituted pyrimidine intermediate was reacted with aniline derivatives under palladium catalysis . Temperature (80–120°C), ligand choice (e.g., Xantphos), and solvent polarity (DMF or toluene) critically affect coupling efficiency. Yield optimization requires monitoring by HPLC or LCMS (e.g., m/z 245 [M+H]+ observed in LCMS) .

Q. How can X-ray crystallography validate the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. For example, the crystal structure of 4-methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline (C16H14N4O) was resolved in monoclinic space group P21/c with unit cell parameters a = 8.5800 Å, b = 20.360 Å, c = 8.0780 Å, β = 98.29° . Displacement ellipsoids at 50% probability confirm bond angles and torsion angles, critical for verifying substituent orientation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : 1H/13C NMR identifies aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Pyridinyl protons typically split into doublets due to coupling .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., m/z 245 [M+H]+ in LCMS) .

- IR : Stretching vibrations for NH2 (~3400 cm⁻¹) and C-N (1250–1350 cm⁻¹) are diagnostic .

Q. How does the 4-methyl group influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The 4-methyl group sterically hinders electrophilic substitution at the para position, directing reactions to the ortho or meta positions. For example, sulfonation or nitration favors the 5-position of the aniline ring . Competitive experiments with/without methyl substitution (e.g., 2-methyl vs. 4-methyl analogs) reveal ~30% yield differences in sulfonamide formation .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyridinyl-aniline derivatives?

- Methodological Answer : Discrepancies in SAR (e.g., antagonistic potency variations in FXR antagonists) require multi-parametric analysis:

- Substituent Screening : Compare 4-methyl-3-(morpholinosulfonyl)aniline (high activity) vs. unmethylated analogs (low activity) using IC50 assays .

- Computational Modeling : Density Functional Theory (DFT) calculates electron density maps to explain steric/electronic effects .

- Crystallographic Overlays : Superimpose active/inactive analogs (e.g., using Mercury software) to identify critical bond angles or hydrogen bonds .

Q. How can computational methods predict the stability of this compound under varying pH and temperature?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate solvation in water/DMSO at pH 2–12 (e.g., GROMACS) to assess protonation states and degradation pathways.

- DFT-Based pKa Prediction : Software like Jaguar estimates NH2 group pKa (~4.5), critical for stability in acidic conditions .

- Thermogravimetric Analysis (TGA) : Experimental validation shows decomposition onset at 178°C, aligning with computational predictions .

Q. What advanced techniques quantify photocatalytic degradation intermediates of this compound?

- Methodological Answer : Under simulated solar radiation (e.g., MnFe2O4/Zn2SiO4 catalyst):

- GC-MS : Identifies intermediates like 4-aminophenol (m/z 109) and pyridine-4-carboxylic acid (m/z 123) .

- HPLC-UV/Vis : Monitors degradation kinetics (e.g., pseudo-first-order rate constants) at λ = 254 nm .

- EPR Spectroscopy : Detects hydroxyl radicals (•OH) using spin-trapping agents like DMPO .

Q. How do Hirshfeld surface analyses inform intermolecular interactions in this compound crystals?

- Methodological Answer : Hirshfeld surfaces (CrystalExplorer) quantify contact contributions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.